
1-Methanesulfonylpyrrole
Vue d'ensemble
Description
1-Methanesulfonylpyrrole is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 g/mol . The IUPAC name for this compound is 1-methylsulfonylpyrrole . It is used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The InChI code for 1-Methanesulfonylpyrrole is 1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 . The Canonical SMILES structure is CS(=O)(=O)N1C=CC=C1 .
Physical And Chemical Properties Analysis
1-Methanesulfonylpyrrole has a molecular weight of 145.18 g/mol . It has a computed topological polar surface area of 47.4 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 145.01974964 g/mol .
Relevant Papers
One relevant paper titled “Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light” discusses sulfonamides and introduces easy-to-access sulfonyl pyrroles as synthetic linchpins for sulfonamide functionalization .
Applications De Recherche Scientifique
-
- 1-Methanesulfonylpyrrole is used in the synthesis of pyrroles, which are important components in many pharmaceuticals and natural products .
- The methods of application involve various chemical reactions, including condensation, cyclization, and metathesis .
- The outcomes of these processes are new compounds with potential biological activity .
-
- Pyrrolidine, a derivative of 1-Methanesulfonylpyrrole, is widely used in medicinal chemistry for the treatment of human diseases .
- The methods of application involve chemical reactions to modify the pyrrolidine ring, leading to new compounds with different biological profiles .
- The outcomes include new drug candidates with potential therapeutic effects .
-
- 1-Methanesulfonylpyrrole could potentially be used in the development of new materials, such as sulfur/polypyrrole composites for high energy density lithium–sulfur cells .
- The methods of application involve chemical reactions to form composites with other materials .
- The outcomes include new materials with improved properties, such as higher energy density .
-
- Pyrrolone and pyrrolidinone derivatives, which can be synthesized from 1-Methanesulfonylpyrrole, have significant biological importance .
- The methods of application involve biochemical reactions, often catalyzed by enzymes .
- The outcomes include new bioactive agents with diverse biological activities, such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
-
- 1-Methanesulfonylpyrrole could potentially be used in environmental science, for example, in the development of sensors for detecting pollutants .
- The methods of application involve the use of nanotechnology and biochemistry .
- The outcomes include new tools for environmental monitoring and pollution control .
-
- Nanotechnologies, which can involve the use of 1-Methanesulfonylpyrrole, have potential applications in the food industry .
- They can enhance the food bioavailability, taste, texture, and consistency, achieved through modification of particle size, possible cluster formation, and surface charge of food nanomaterials .
- Nanoemulsions, which can be synthesized from 1-Methanesulfonylpyrrole, can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
-
- 1-Methanesulfonylpyrrole could potentially be used in the energy industry, for example, in the development of sulfur/polypyrrole composite cathodes for applications in high energy density lithium–sulfur cells .
- Thermoelectric materials, which can be synthesized from 1-Methanesulfonylpyrrole, allow direct energy conversion without moving parts and being deprived of greenhouse gases emission, employing lightweight and quiet devices .
Propriétés
IUPAC Name |
1-methylsulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523818 | |
| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrole | |
CAS RN |
51832-28-1 | |
| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
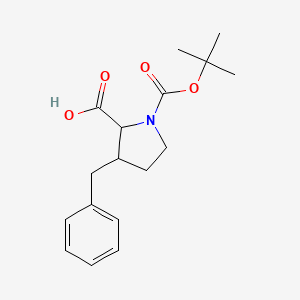

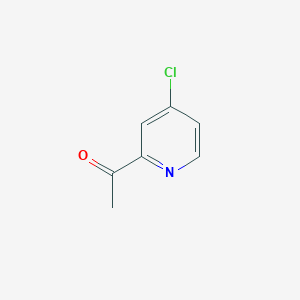
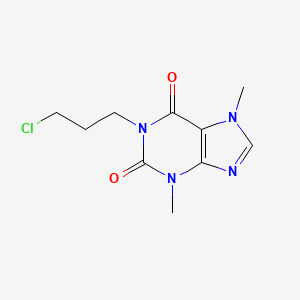
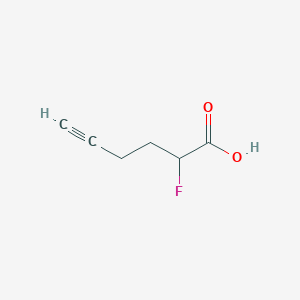

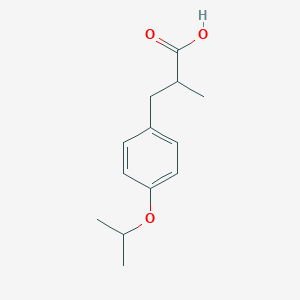
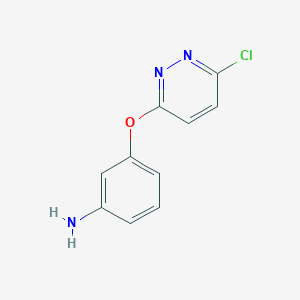
![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
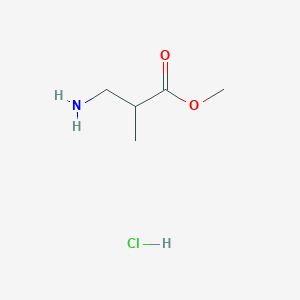

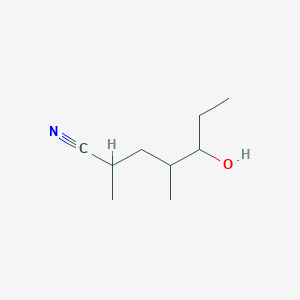
![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)